LISURIDE
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1 |
InChI Key |
BKRGVLQUQGGVSM-RDTXWAMCSA-N |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Origin of Product |
United States |
Historical and Intellectual Trajectories in Lisuride Research
Genesis and Early Conceptualizations within Ergoline (B1233604) Chemistry
Lisuride (B125695), a semisynthetic ergoline derivative, was first synthesized in 1960 by scientists Zikán and Semonský at the Research Institute for Pharmacy and Biochemistry in Prague. nih.govnih.govacs.org The synthesis occurred within a broader mid-20th-century scientific context characterized by intense investigation into the chemical structures and therapeutic potential of ergot alkaloids. nih.gov These alkaloids, naturally produced by the Claviceps purpurea fungus, share a common tetracyclic ergoline core structure. researchgate.netnih.gov The initial impetus for this compound's creation was the search for an antimigraine agent, conceptualized as an analogue of methysergide (B1194908), another ergot derivative used for migraine prophylaxis. nih.govacs.orgresearchgate.net
Structurally, this compound is classified as an 8-alpha-amino-ergoline. acs.org This distinguishes it from other ergot derivatives such as the peptide alkaloids (e.g., ergotamine) and other amino-ergolines like bromocriptine (B1667881). acs.orgnih.gov Its chemical architecture bears a notable resemblance to that of the well-known psychedelic compound D-lysergic acid diethylamide (LSD). nih.govresearchgate.net However, a key structural difference is the presence of a diethylurea moiety at the 8-alpha position of the ergoline skeleton, which is critical to its distinct pharmacological profile. nih.gov This specific configuration places this compound in a unique position within the ergoline family, sharing the core scaffold but differing in the substituent that significantly influences receptor interaction and subsequent biological activity. nih.gov
Table 1: Structural Comparison of Selected Ergot Derivatives
| Compound | Chemical Class | Key Structural Feature | Initial Primary Research Focus |
|---|---|---|---|
| This compound | 8-alpha-amino-ergoline | Diethylurea group at position 8α | Migraine Prophylaxis (Serotonin Antagonism) |
| Methysergide | Lysergic acid amide | Butanolamide group at position 8β and methyl group at N1 | Migraine Prophylaxis (Serotonin Antagonism) |
| Bromocriptine | Ergopeptine (peptide alkaloid) | Tripeptide structure at position 8β and bromine at position 2 | Prolactin Inhibition / Parkinson's Disease (Dopamine Agonism) |
| LSD | Lysergic acid amide | Diethylamide group at position 8β | Psychotomimetic Effects (Serotonin Agonism) |
| Ergotamine | Ergopeptine (peptide alkaloid) | Tripeptide structure at position 8β | Vasoconstriction / Migraine Treatment |
The initial scientific inquiry into this compound was guided by its design as a methysergide analogue, focusing on its potential as a serotonin (B10506) (5-HT) antagonist for the prevention of migraine attacks. acs.orgresearchgate.net Early pharmacological tests confirmed its activity at serotonin receptors. acs.orgresearchgate.net Research demonstrated that minute amounts of this compound could suppress the firing of serotonergic neurons in the dorsal raphe, an effect presumed to be mediated by its agonist activity at 5-HT1A receptors. nih.gov This serotonin-centric view shaped its initial clinical investigations. nih.gov
A significant paradigm shift in the understanding of this compound's pharmacology occurred in the mid-1970s. Research published by Horowski and Wachtel in 1976 revealed that this compound possessed potent dopaminergic properties. acs.org Subsequent studies provided convincing evidence of its pronounced dopamine (B1211576) receptor agonist activity. researchgate.net Pharmacological effects compatible with high dopaminergic activity were demonstrated in various rodent models, including the induction of stereotyped behavior, contralateral turning in rats with nigroneostriatal lesions, and the reversal of reserpine-induced motor deficits. researchgate.net
This discovery repositioned this compound within the therapeutic landscape from a primary serotonin modulator to a potent dopamine D2 receptor agonist. nih.govescholarship.orgnih.gov This led to its investigation and eventual use in treating conditions characterized by dopamine deficiency, such as Parkinson's disease, and for inhibiting prolactin secretion in cases of hyperprolactinemia. nih.govnih.gov While its interactions with serotonin receptors remained relevant, particularly for its antimigraine effects, the dominant conceptualization of this compound evolved to that of a primary dopamine agonist with a complex, multi-receptor binding profile that also includes significant activity at various serotonin and adrenergic receptors. nih.govwikipedia.orgoup.com
Synthetic Methodologies and Structure Activity Relationship Sar Investigations of Lisuride and Analogues
Research into Synthetic Routes for Lisuride (B125695) and its Key Intermediates
The synthesis of this compound and its analogues is intrinsically linked to the complex chemistry of the ergoline (B1233604) scaffold. Research has focused on both utilizing natural precursors and developing novel total synthesis routes to allow for greater structural diversity.
The ergoline ring system's complexity presents significant synthetic challenges. researchgate.net Historically, the industrial synthesis of many ergoline-based drugs, including this compound, begins with naturally occurring fermentation products like lysergic acid. sci-hub.se This approach is efficient as the core tetracyclic structure is pre-formed. sci-hub.se However, a key limitation of starting from natural alkaloids is the difficulty in modifying certain positions of the ergoline skeleton, such as the C4-position. sci-hub.se
To overcome these limitations and enable the creation of novel analogues, significant research has been dedicated to the de novo synthesis of the ergoline core. Modern strategies focus on efficiency and the ability to introduce diverse functional groups. Key transformations that have been developed include:
Intramolecular Heck Reaction: This reaction has been used to directly establish the crucial C9-C10 double bond found in methyl lysergate, a key intermediate. researchgate.net
Tandem Friedel-Crafts Alkylation/Michael Addition: An organocatalyzed asymmetric tandem reaction has been developed to construct the tricyclic core of the ergoline skeleton from 4-substituted indoles, allowing for the creation of three contiguous chiral centers in a single step with high stereoselectivity. sci-hub.se
Dearomative Cyclization: A recent concise synthesis of (±)-lysergic acid relies on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative, completed in just six steps from commercial starting materials. nsf.gov This approach is anticipated to facilitate the synthesis of novel derivatives with previously inaccessible substitution patterns. nsf.govchemrxiv.org
These advancements in synthetic methodology are crucial for producing a library of this compound analogues to systematically probe structure-activity relationships. sci-hub.se
Building upon the ergoline core, specific chemical transformations are employed to synthesize this compound and its derivatives. This compound itself is 1,1-diethyl-3-(6-methyl-9,10-didehydroergolin-8α-yl)urea. wikipedia.org The synthesis, first described in 1960 by Zikán and Semonský, positioned it as an analogue of methysergide (B1194908). researchgate.netnih.gov
The exploration of novel transformations allows for the creation of derivatives with altered pharmacological profiles. Examples include:
Halogenation: The direct iodination of this compound at the C2 position using IODOGEN as an oxidizing agent has been optimized to produce [¹²³I]2-iodo-lisuride with high radiochemical yield and purity. nih.gov This radiolabeled derivative is valuable for receptor binding studies. nih.gov Similarly, bromination of this compound yields bromerguride (B1667873) (2-bromothis compound), a compound with a "reversed pharmacodynamic profile" compared to the parent molecule. wikipedia.org
N-Acyl Substitution: While studied more extensively on the related ergoline LSD, the attachment of various acyl groups (e.g., acetyl, propanoyl, butanoyl) to the indole (B1671886) nitrogen (N1 position) represents a key chemical transformation. nih.gov This modification significantly impacts receptor binding and can be used to create prodrugs that are deacylated in vivo. nih.gov Such strategies could be applied to this compound to modulate its properties.
Prodrug Synthesis: Beyond N-acylation, other chemical moieties can be attached to create prodrugs. Studies on other psychoactive compounds, like psilocin, have explored a wide range of metabolically cleavable linkers at hydroxyl groups to alter pharmacokinetics, a strategy that could be adapted for ergoline derivatives. acs.org
Optimization of Ergoline Core Synthesis for this compound Analogs
Structure-Activity Relationship Studies in Preclinical Models
SAR studies investigate how the chemical structure of a compound relates to its biological activity. For this compound and its analogues, these studies are crucial for understanding their diverse effects at various neurotransmitter receptors. researchgate.netwikipedia.orgnih.govgoogle.commdpi.com
Modifying the substituents on the ergoline scaffold can dramatically alter a compound's affinity for different receptors. This compound and its close structural analogue, lysergic acid diethylamide (LSD), both exhibit high affinity for serotonin (B10506) 5-HT1A and 5-HT2A receptors, binding in the low nanomolar range. acs.org However, even small changes can fine-tune this profile.
Key findings include:
C8-Substituent: The stereochemistry and nature of the substituent at the C8 position are critical. This compound possesses an (S)-diethylurea group at the 8α-position, which is a key differentiator from 8β-ergolines like pergolide (B1684310) and cabergoline (B1668192). wikipedia.orgresearchgate.net This distinction is believed to be a decisive determinant for the molecule's functional activity at the 5-HT2B receptor. google.com
C2-Substituent: The introduction of a halogen at the C2 position, such as in 2-bromo-LSD or 2-iodo-lisuride, creates analogues that are often used as non-hallucinogenic research tools, indicating this modification can significantly alter the interaction with key receptors like 5-HT2A. nih.govresearchgate.net
N1-Substituent: Studies on the related lysergamide (B1675752) scaffold show that adding an acyl group to the indole N1 position significantly reduces affinity for the 5-HT2A receptor. nih.gov For example, converting LSD to 1-acetyl-LSD (ALD-52) or 1-propanoyl-LSD (1P-LSD) decreases 5-HT2A affinity more than tenfold. nih.gov Conversely, these same modifications can increase affinity for the 5-HT2C receptor. nih.gov
Beyond simple binding, the functional consequence of that binding (i.e., whether a compound activates, partially activates, or blocks a receptor) is determined by its structure. This compound is a notable example of functional selectivity, or biased agonism, where it activates different downstream signaling pathways compared to structurally similar compounds. researchgate.netmdpi.comnih.gov
5-HT2A Receptor: While LSD is a potent agonist at the 5-HT2A receptor, this compound acts as a weak partial agonist. nih.govacs.orgacs.org In in vitro assays measuring the recruitment of intracellular proteins, this compound shows particularly low efficacy in the miniGαq recruitment pathway (15% of LSD's maximum effect), while having a slightly higher, but still partial, effect on β-arrestin 2 recruitment (52% of LSD's maximum effect). acs.org This weak partial agonism at 5-HT2A is considered a primary reason for its lack of psychedelic effects. nih.govacs.orgacs.org
5-HT2B Receptor: The difference in functional efficacy is stark at the 5-HT2B receptor. While many ergolines like pergolide are agonists, this compound is a potent 5-HT2B receptor antagonist. researchgate.netmdpi.com This antagonistic action is significant because 5-HT2B agonism has been linked to drug-induced cardiac valvulopathy. researchgate.net
5-HT1A Receptor: this compound is a potent agonist at the 5-HT1A receptor, a property that is also thought to contribute to its non-psychedelic profile by counteracting 5-HT2A-mediated effects. nih.govnih.gov
The three-dimensional shape (conformation) of a ligand and how it fits into the receptor's binding pocket dictates its affinity and functional efficacy. bruker.commdpi.com The interaction is not a simple lock-and-key mechanism but a dynamic process involving conformational changes in both the ligand and the receptor. plos.org
For this compound, its specific interactions within the receptor binding pocket explain its unique pharmacology.
Binding Pocket Interactions: The functional differences between this compound and LSD at the 5-HT2B receptor arise from their distinct interactions within the receptor's extended binding pocket (EBP). mdpi.com The different C8 substituents—(S)-diethylurea for this compound and (R)-diethylamide for LSD—occupy this pocket differently, leading to an antagonistic conformation for this compound versus an agonistic one for LSD. mdpi.com
Role of Specific Residues: The importance of specific amino acid residues in the receptor has been demonstrated through mutagenesis studies. For instance, mutating a single leucine (B10760876) residue (L362F) in the 5-HT2B receptor was shown to restore Gq-related agonistic properties to the otherwise antagonist this compound, highlighting this residue's critical role in defining the ligand's functional outcome. nih.gov
Conformational Selection: The binding process is understood through the model of conformational selection, where the unbound receptor exists in an ensemble of different shapes. plos.org A ligand like this compound preferentially binds to and stabilizes a specific conformation (e.g., an inactive or antagonist state), shifting the equilibrium toward that state. plos.org This contrasts with an agonist like LSD, which would stabilize an active receptor conformation. The stereochemistry at C5 and C8 of the ergoline scaffold is critically important in determining which receptor conformation is selected and stabilized. researchgate.net
Pharmacological Investigations: Ligand Receptor Interactions and Intracellular Signaling Mechanisms
Dopamine (B1211576) Receptor Subtype Interactions and Agonism Research
Lisuride (B125695) is recognized as a potent agonist at dopamine receptors, a characteristic that underpins some of its therapeutic applications. medchemexpress.comnih.govresearchgate.netnih.gov Its interactions are not uniform across all dopamine receptor subtypes, showing preferential affinity and activity at D2-like receptors. nsj.org.sanih.gov
D1-like and D2-like Receptor Binding and Activation Studies
Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). acnp.orgwindows.net The D1-like receptors are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). mdpi.comwikipedia.org Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase activity. acnp.org
Research has demonstrated that this compound displays a significantly higher affinity for the D2-like receptor family compared to the D1-like family. nsj.org.sanih.gov In studies using human brain tissue, this compound showed high affinity for D2 receptors (Ki = 0.95 nM) and D3 receptors (Ki = 1.08 nM). nih.gov Its affinity for D1 receptors was comparatively lower, with a reported Ki value of 56.7 nM. nih.gov Despite this lower affinity, this compound is considered to have higher comparative affinity for D1 receptors than some other dopamine agonists like pergolide (B1684310). nih.gov Some sources describe this compound as a mild agonist or even a partial antagonist at D1 receptors. nih.govnsj.org.saresearchgate.net
Functionally, this compound acts as a potent agonist at D2 and D3 receptors. wikipedia.orgdrugbank.comnih.gov Its activity at D2 receptors is thought to be a primary contributor to its clinical effects in certain conditions. wikipedia.org Persistent stimulation of D2 receptors by this compound has been shown to lead to their down-regulation. nih.gov In contrast, its functional activity at D1 receptors is considered mild. nsj.org.sa The activation of D2-like receptors by this compound initiates signaling pathways that inhibit adenylyl cyclase, while its interaction with D1-like receptors can lead to the stimulation of this enzyme. nih.govmdpi.com
Table 1: Binding Affinities (Ki, nM) of this compound at Human Dopamine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| D1 | 56.7 | nih.gov |
| D2 | 0.95 | nih.gov |
| D3 | 1.08 | nih.gov |
| D4 | Low-nanomolar affinity | wikipedia.org |
| D5 | Low-nanomolar affinity | wikipedia.org |
Functional Selectivity (Biased Agonism) at Dopamine Receptors
The concept of functional selectivity, or biased agonism, posits that a ligand can differentially activate signaling pathways downstream of a single receptor. For dopamine receptors, this means a ligand could preferentially activate G protein-dependent pathways (like cAMP modulation) or β-arrestin-mediated pathways. windows.netfrontiersin.orgnih.gov
While the biased agonism of this compound has been more extensively studied at serotonin (B10506) receptors, the principle also applies to its interactions with dopamine receptors. Research indicates that the neuroprotective effects of this compound are mediated through the D3 receptor, independent of D2 receptor antagonism. nih.gov This suggests a degree of functional selectivity in its actions, where it can engage specific downstream pathways linked to the D3 receptor to produce neuroprotective outcomes. nih.gov Blockade of D1-like and D2-like receptor activities did not unmask psychedelic-like effects in animal models, suggesting these dopaminergic actions are not the primary modulators of such behaviors. acs.org Further research is needed to fully elucidate the biased signaling profile of this compound at the various dopamine receptor subtypes.
Serotonin Receptor Subtype Interactions and Modulation Research
This compound's interaction with the serotonin (5-HT) system is as significant as its dopaminergic activity, exhibiting a broad and complex affinity profile across numerous 5-HT receptor subtypes. wikipedia.orgdrugbank.comresearchgate.net It acts as an agonist, partial agonist, or antagonist depending on the specific receptor subtype. wikipedia.orgnih.gov
5-HT1A Receptor Agonism and Related Signaling Pathways
This compound is a potent, full or near-full agonist at 5-HT1A receptors, with a sub-nanomolar binding affinity. wikipedia.orgplos.org This high-affinity interaction is a defining feature of its pharmacological profile. wikipedia.orgacs.org In preclinical studies, low doses of this compound produce behavioral effects, such as hypothermia and flat body posture, that are characteristic of 5-HT1A receptor stimulation and can be blocked by 5-HT1A antagonists. researchgate.net
The activation of 5-HT1A receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. cas.cz This signaling pathway is believed to contribute to some of the therapeutic and behavioral effects of this compound. researchgate.net For instance, the potent 5-HT1A agonism of this compound is thought to potentially inhibit the hallucinogenic effects that might otherwise be produced by its action at 5-HT2A receptors. wikipedia.orgacs.org Minute amounts of this compound have been shown to suppress the firing of serotonergic neurons in the dorsal raphe, an effect attributed to its agonist activity at 5-HT1A autoreceptors. wikipedia.org
5-HT2A/2C Receptor Interactions: Agonism, Partial Agonism, and Antagonism Studies
This compound's interaction with the 5-HT2 family of receptors is particularly complex and has been a major focus of research, especially in comparison to the structurally similar psychedelic compound, lysergic acid diethylamide (LSD). wikipedia.orgfrontiersin.orgbiorxiv.org
This compound binds with high affinity to 5-HT2A and 5-HT2C receptors. wikipedia.orgdrugbank.com It acts as a partial agonist at both of these receptor subtypes. wikipedia.orgnih.govncats.io Studies in recombinant cells have shown that this compound is a potent partial agonist at 5-HT2A receptors with an EC50 value of 17 nM, and also a partial agonist at 5-HT2C receptors with an EC50 of 94 nM. nih.govncats.io
The 5-HT2A receptor is coupled to Gq/11 proteins, and its activation stimulates phospholipase C, leading to the production of inositol (B14025) phosphates and diacylglycerol, which in turn mobilize intracellular calcium. frontiersin.orgbiorxiv.orgnih.govwikipedia.org While both this compound and LSD are partial agonists at the 5-HT2A receptor, this compound has a significantly lower efficacy in activating the Gq/11 pathway. acs.orgbiorxiv.org This weak recruitment of the Gq pathway may be a key reason why this compound is generally considered non-hallucinogenic. wikipedia.org
Furthermore, research into biased agonism at the 5-HT2A receptor has revealed that this compound acts as a G protein-biased agonist. frontiersin.orgnih.govbiorxiv.orgnih.gov This means it preferentially activates G protein-mediated signaling over β-arrestin-mediated pathways. nih.govnih.gov In contrast, some psychedelic compounds show a different bias. nih.gov This differential signaling profile is a critical factor in explaining the distinct pharmacological effects of this compound compared to classic psychedelics. frontiersin.orgbiorxiv.org At the 5-HT2B receptor, this compound acts as a silent antagonist, which is notable because this action prevents the risk of cardiac valvulopathy associated with some other ergoline (B1233604) derivatives that are agonists at this receptor. wikipedia.org
Table 2: Functional Activity of this compound at Human Serotonin 5-HT2 Receptor Subtypes
| Receptor Subtype | Functional Activity | EC50 (nM) | Reference |
|---|---|---|---|
| 5-HT2A | Partial Agonist | 17 | nih.govncats.io |
| 5-HT2B | Silent Antagonist | N/A | wikipedia.org |
| 5-HT2C | Partial Agonist | 94 | nih.govncats.io |
Role of 5-HT1B/1D/1F Receptors in Preclinical Models
This compound also demonstrates significant activity at other 5-HT1 receptor subtypes. wikipedia.org It is a full or near-full agonist at 5-HT1B and 5-HT1D receptors. wikipedia.org These receptors, like 5-HT1A, are coupled to Gi/o proteins and inhibit adenylyl cyclase. cas.cz They are found in the central nervous system and are involved in regulating neurotransmitter release and vasoconstriction, making them targets for anti-migraine therapies. bmbreports.org The agonist activity of this compound at 5-HT1B/1D receptors is thought to contribute to its effectiveness in migraine prophylaxis. wikipedia.orgihs-headache.org
Investigations into 5-HT5A and 5-HT7 Receptor Activity
Adrenergic and Histaminergic Receptor Interactions
This compound exhibits a complex interaction profile with various alpha-adrenergic receptor subtypes. It has been shown to bind to α1A, α2A, α2B, and α2C receptors with varying affinities. wikipedia.org The α-adrenergic receptors, which are G protein-coupled receptors, are crucial in regulating the sympathetic nervous system by binding norepinephrine (B1679862) and epinephrine. frontiersin.org They are divided into α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) subtypes. frontiersin.orgnih.gov
This compound's activity includes antagonist action at α1-adrenergic receptors, which has been observed to accelerate the firing of noradrenergic neurons in the locus coeruleus at certain doses. wikipedia.org It demonstrates high affinity for the α2A-adrenergic receptor subtype, with reported Ki values as low as 0.055–1.8 nM. wikipedia.org Its affinity for other subtypes includes Ki values of 5.5–24.6 nM for α1A, and it also binds to α2B and α2C subtypes. wikipedia.org Functionally, at the α2A receptor, this compound acts as an antagonist, exhibiting an Emax of 0%. wikipedia.org The α2A and α2C subtypes are the primary modulators of neurotransmission in the central nervous system. frontiersin.org While the α2A receptor is widely distributed, the α2C subtype has a more restricted expression. frontiersin.org
Table 3: this compound Binding Affinities (Ki, nM) and Functional Activity at Alpha-Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (Emax) | Citations |
|---|---|---|---|
| α1A | 5.5–24.6 | 0% | wikipedia.org |
| α2A | 0.055–1.8 | 0% | wikipedia.org |
| α2B | Data on specific Ki values are limited but binding is confirmed. | Not specified | wikipedia.org |
| α2C | Data on specific Ki values are limited but binding is confirmed. | Not specified | wikipedia.org |
This compound and its stereoisomers have been shown to interact significantly with the histamine (B1213489) H1 receptor. nih.govnih.gov The histamine H1 receptor is a G protein-coupled receptor that, upon activation by histamine, primarily couples to Gq/11 proteins, stimulating the phospholipase C pathway. ebi.ac.ukproteopedia.org
Research has revealed stereospecific differences in the activity of this compound isomers. The 8R-lisuride isomer has been identified as a potent and stereospecific partial agonist for the human H1 receptor. nih.gov In various functional assays, 8R-lisuride demonstrated potent agonist activity with pEC50 values of 8.1 (receptor selection and amplification technology), 7.9 (inositol phosphate (B84403) accumulation), and 7.9 (activation of nuclear factor-kappaB). nih.gov Molecular modeling suggests that the this compound-binding pocket in the H1 receptor is very similar to the histamine-binding pocket. nih.gov
In contrast, the 8S-lisuride isomer (the form used as an antiparkinsonian drug) acts as a potent partial agonist at guinea pig H1 receptors but behaves as a silent antagonist at recombinant human H1 receptors (pA2 7.7). nih.gov This species-specific difference is noteworthy. In GTPase activity studies, 8S-lisuride acted as a silent antagonist at both guinea pig and human H1 receptors. nih.gov Radioligand binding studies confirmed a high affinity of 8S-lisuride for both guinea pig and human H1 receptors, whereas the 8R-lisuride epimer showed much lower affinity. nih.gov This antagonistic action at human H1 receptors may be clinically relevant, as these receptors are known to modulate dopaminergic transmission in the brain. nih.gov
Table 4: Functional Activity of this compound Isomers at Histamine H1 Receptors
| Isomer | Receptor Species | Activity | Potency/Affinity | Citations |
|---|---|---|---|---|
| 8R-Lisuride | Human | Partial Agonist | pEC50: 7.9 - 8.1 | nih.gov |
| 8S-Lisuride | Human (recombinant) | Silent Antagonist | pA2: 7.7 | nih.gov |
| 8S-Lisuride | Guinea Pig (native) | Partial Agonist | pD2: 7.6 | nih.gov |
| 8S-Lisuride | Human & Guinea Pig | High Affinity Binding | - | nih.gov |
| 8R-Lisuride | Human & Guinea Pig | Low Affinity Binding | - | nih.gov |
Alpha-Adrenergic Receptor Subtype Modulation (α1A, α2A, α2B, α2C)
G Protein Coupling and Intracellular Signaling Cascade Research
This compound's interaction with various G protein-coupled receptors (GPCRs) leads to the modulation of adenylyl cyclase, a key enzyme in intracellular signaling that synthesizes cyclic adenosine (B11128) monophosphate (cAMP). cambridge.orgresearchgate.net The modulation can be either inhibitory or stimulatory, depending on the receptor and the G protein subtype it couples to.
This compound's action as a dopamine D2 receptor agonist is central to its effects on adenylyl cyclase. cambridge.org The D2 receptor is coupled to inhibitory G proteins (Gi/o). wikipedia.org Activation of D2 receptors by this compound leads to the inhibition of adenylyl cyclase activity, which was a key observation in early research distinguishing between dopamine receptor subtypes. cambridge.org Studies showed that while dopamine stimulates adenylyl cyclase activity in rat caudate nucleus homogenates, ergots like this compound block this effect, indicating their role as D2 agonists that inhibit the enzyme. cambridge.org This inhibitory effect on adenylyl cyclase is a hallmark of its D2 receptor-mediated actions. nih.gov
Conversely, some early studies reported a stimulatory action of this compound on dopamine-sensitive adenylyl cyclase in rat striatal homogenates, suggesting a more complex interaction than simple inhibition. dntb.gov.ua However, the predominant and more established mechanism linked to its therapeutic effects involves the inhibition of adenylyl cyclase via Gi/o-coupled receptors like the D2 receptor. cambridge.orgnih.gov Furthermore, research on chronic administration has shown that unlike some other D2/D3 agonists, this compound did not induce adenylyl cyclase supersensitivity in the nucleus accumbens of mice, suggesting it does not lead to the paradoxical enhancement of cAMP production seen with some other agonists after prolonged exposure. researchgate.net
Phospholipase C (PLC) and Inositol Phosphate (IP) Production
This compound's interaction with G protein-coupled receptors (GPCRs), particularly the serotonin 5-HT2A receptor, initiates intracellular signaling cascades. biorxiv.orgnih.gov The 5-HT2A receptor is canonically coupled to the Gαq signal transduction pathway. wikipedia.org Upon agonist binding, the Gαq protein activates the enzyme Phospholipase C (PLC). nih.govscielo.org.mx PLC is a membrane-associated enzyme that catalyzes the hydrolysis of the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), a component of the inner leaflet of the plasma membrane. cellsignal.comwikipedia.orgwikipedia.org This cleavage results in the generation of two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmdpi.com IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govwikipedia.org DAG remains in the plasma membrane where it activates Protein Kinase C (PKC). wikipedia.orgnih.gov
Research indicates that this compound acts as a partial agonist at the 5-HT2A receptor with respect to Gαq pathway activation. acs.orgjneurosci.org Its ability to stimulate PLC and subsequent IP production is significantly weaker compared to other potent 5-HT2A agonists like lysergic acid diethylamide (LSD) or DOI ((±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane). acs.org In one study using a miniGαq recruitment assay, this compound exhibited a maximal efficacy (Emax) of only 15% relative to LSD. acs.org Another report noted that this compound fails to stimulate Gαq signaling to more than 70% of the maximum effect of serotonin. acs.org This low efficacy in activating the Gq-PLC-IP pathway is a distinguishing feature of this compound's pharmacological profile. nih.govacs.org
Beta-Arrestin Recruitment and Signaling Bias Investigations
Beyond G-protein coupling, GPCR signaling is also modulated by β-arrestins. biomolther.org The concept of "functional selectivity" or "biased signaling" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. biorxiv.orgnih.gov this compound is a well-characterized example of a biased agonist at the 5-HT2A receptor. biorxiv.orgnih.gov
Investigations have demonstrated that while this compound is a weak partial agonist for the Gαq pathway, it acts more efficaciously on the β-arrestin 2 (βarr2) recruitment pathway. acs.org This indicates a signaling bias, where this compound preferentially engages β-arrestin over G-protein signaling cascades. biorxiv.orgacs.org In comparative in vitro assays, this compound displayed partial agonist effects in a β-arrestin 2 recruitment assay, achieving 52% of the maximal effect of LSD and 45% of the Emax of serotonin. acs.org This contrasts sharply with its minimal (15% relative to LSD) activation of the Gαq pathway, highlighting a clear preference for β-arrestin recruitment. acs.org This biased signaling profile is thought to be a key factor in the distinct pharmacological effects of this compound compared to non-biased or G-protein-biased 5-HT2A agonists. acs.orgnih.gov The weak recruitment of β-arrestin 2 may also play a role in the observation that chronic treatment with some partial agonists does not induce tolerance. jneurosci.org
| Compound | Signaling Pathway | Maximal Efficacy (Emax) | Reference Compound |
|---|---|---|---|
| This compound | β-arrestin 2 Recruitment | 52% | LSD |
| This compound | β-arrestin 2 Recruitment | 45% | Serotonin |
| This compound | miniGαq Recruitment | 15% | LSD |
Kinase Pathway Activation (e.g., ERK, CaMKII, CREB)
The intracellular signaling cascades initiated by GPCR activation, whether through G-proteins or β-arrestins, often converge on downstream kinase pathways that regulate cellular processes through protein phosphorylation. Key kinase pathways include the Extracellular signal-regulated kinase (ERK) pathway and those involving Calcium/calmodulin-dependent protein kinase II (CaMKII). mdpi.com These kinases can, in turn, phosphorylate and activate transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression. plos.orgsdbonline.orgnih.gov
Activation of the Gq-PLC pathway can lead to kinase activation through its second messengers, DAG and Ca2+. DAG activates Protein Kinase C (PKC), while the release of intracellular Ca2+ can activate CaMKII. mdpi.comfrontiersin.org Both PKC and CaMKII can influence the ERK pathway. mdpi.com Studies comparing this compound to other 5-HT2A agonists have revealed that this compound is a relatively weak activator of these downstream kinase pathways. In studies using HEK293 cells and cortical neuronal cultures, the potent hallucinogenic 5-HT2A agonist DOI was found to produce significantly higher levels of phosphorylated ERK (pERK), phosphorylated CaMKII (pCaMKII), and phosphorylated CREB (pCREB) when compared to this compound. acs.org This suggests that the weak Gq signaling profile of this compound translates into attenuated activation of these crucial downstream effectors. The differential ability of this compound to activate these specific kinase cascades is believed to contribute to its unique pharmacological and behavioral profile. acs.org
| Kinase/Transcription Factor | Activation by this compound (Relative to DOI) |
|---|---|
| Phospho-ERK | Lower |
| Phospho-CaMKII | Lower |
| Phospho-CREB | Lower |
Neurobiological Investigations: Preclinical Models and Systemic Effects of Lisuride
Research on Neurotransmitter Release and Turnover in Animal Models
Studies utilizing animal models have explored lisuride's influence on the release and metabolism of key neurotransmitters, providing insights into its pharmacological profile.
Dopamine (B1211576) Release and Metabolism
This compound's effects on dopamine systems have been investigated in various preclinical settings. In superfusion experiments with synaptosomal fractions from the nucleus accumbens of rats, This compound (B125695), unlike certain psychotomimetics, did not modulate spontaneous or potassium-evoked [3H]dopamine release at the same concentration range. nih.gov This suggests a different mechanism of action compared to hallucinogenic compounds in this specific context.
Further research has explored this compound's potential neuroprotective effects related to dopamine. In primary mouse mesencephalic cultures, this compound, within a concentration range of 0.001-1 µM, enhanced the survival of dopaminergic neurons and protected against toxicity induced by L-DOPA or 1-methyl-4-phenylpyridinium ion (MPP+). researchgate.net this compound also stimulated [3H]dopamine uptake and reduced anaerobic metabolism during incubation with L-DOPA in these cultures. researchgate.net These findings suggest a supportive effect of this compound on dopaminergic neurons, potentially mediated by agonist stimulation of dopamine receptors. researchgate.net
In a rat model of transient global cerebral ischemia, this compound administration attenuated the ischemia-induced increase in extracellular dopamine levels in the striatum, as measured by in vivo microdialysis. nih.gov This attenuation of the dopamine surge was observed with both continuous intrastriatal infusion and intraperitoneal administration, suggesting a mechanism of neuroprotection that involves reduced extracellular dopamine levels. nih.gov
This compound is known to act as an agonist at dopamine D2 receptors and may also act as an antagonist at dopamine D1 receptors. researchgate.net
Serotonin (B10506) System Regulation
This compound interacts with several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.govresearchgate.net Preclinical studies have highlighted its potent agonism at the serotonin 1A (5-HT1A) receptor, a property that distinguishes it from some other compounds and is thought to counteract psychedelic effects. nih.govnih.gov
Research comparing this compound and LSD in mice indicated that while both activate 5-HT2A receptors, this compound also acts as a potent agonist at the 5-HT1A receptor. nih.gov In vitro studies showed that this compound displayed partial efficacy for 5-HT2A signaling compared to LSD, which was a full agonist. nih.gov Mouse experiments demonstrated that this compound suppressed head twitch responses (HTRs), a behavior often associated with 5-HT2A activation by psychedelics, while LSD induced HTRs. nih.gov The suppressive effect of this compound on HTRs and its induction of hypothermia and hypolocomotion were blocked by a 5-HT1A antagonist. nih.gov This suggests that the potent 5-HT1A agonist activity of this compound can influence behaviors typically mediated by 5-HT2A receptors in mice. nih.gov
Modulating the striatal serotonin innervation has been a focus in addressing conditions like L-DOPA-induced dyskinesia in animal models of Parkinson's disease. mdpi.com While the direct impact of this compound on serotonin release in this context is complex due to its multifaceted receptor profile, the modulation of serotonin systems, including through 5-HT1A receptor agonism, has shown potential in attenuating abnormal dopamine release from serotonin terminals. mdpi.comunica.it
Effects on Neural Circuitry and Electrophysiological Properties in Preclinical Settings
This compound's influence extends to the activity and connectivity within specific neural circuits, as revealed by electrophysiological and other preclinical investigations.
Synaptic Plasticity and Neurotransmission Research
The impact of this compound on synaptic plasticity and neurotransmission has been explored, often in comparison to psychedelic compounds known to influence these processes. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is crucial for learning and memory. mdpi.com
While classic psychedelics like LSD and psilocybin have been shown to promote synaptic plasticity, including increased dendritic spine formation and altered synaptic strength in various brain regions in preclinical models, the specific effects of this compound on these processes are less extensively documented in the provided search results. mdpi.comnih.gov However, the broader context of research into the neurobiological effects of compounds acting on serotonin and dopamine receptors suggests potential indirect influences on synaptic function. researchgate.net
Studies investigating the neural basis of psychedelic action often compare hallucinogenic compounds with non-hallucinogenic analogs like this compound to understand the mechanisms underlying their distinct effects on behavior and neural activity. nih.govresearchgate.net Differences in receptor binding profiles and downstream signaling pathways between this compound and psychedelics may contribute to differential effects on synaptic plasticity and neurotransmission. nih.govnih.gov
Behavioral Phenotyping in Animal Models of Neurological and Psychiatric Conditions
Behavioral phenotyping in animal models is a critical component of preclinical research, allowing investigators to assess the effects of compounds on behaviors relevant to neurological and psychiatric disorders. ibro.orgibro.org this compound has been evaluated in various animal models to understand its potential therapeutic properties and to differentiate its effects from those of hallucinogenic substances.
In models of Parkinson's disease, this compound, as a dopamine receptor agonist, has shown beneficial effects on motor symptoms in preclinical studies. researchgate.net Co-treatment with this compound and other compounds has also been investigated for its impact on behavioral measures in MPTP-induced parkinsonism in rats, showing improvements in abnormal behaviors similar to PD symptoms and improved motor function. mdpi.com
Studies comparing this compound and psychedelic compounds in behavioral assays have revealed key differences. For instance, in the head twitch response (HTR) assay in mice, this compound typically fails to induce HTRs, which are considered a measure of psychedelic-like activity, while compounds like LSD and DOM do. nih.govfrontiersin.org This aligns with the clinical observation that this compound is not hallucinogenic in humans. nih.gov
This compound's effects on prepulse inhibition (PPI), a measure of sensorimotor gating that is often disrupted in psychiatric conditions like schizophrenia, have also been examined. In rats, this compound has been found to disrupt PPI, but this effect appears to be mediated by dopamine D2/D3 receptors rather than 5-HT2A receptors, distinguishing it from the effects of LSD on PPI. researchgate.netnih.govfrontiersin.orgnih.gov
In studies assessing behavioral responses associated with serotonin syndrome in mice, this compound produced some of these behaviors, although the responses were reduced in certain knockout mouse lines. frontiersin.orgfrontiersin.org
This compound has also been investigated for potential antidepressant-like activities in animal models. In a genetic mouse model of depressive-like behaviors, this compound reduced immobility times in the tail suspension test and promoted a preference for sucrose, suggesting antidepressant-like effects. nih.govfrontiersin.org
The discriminative stimulus properties of this compound have been compared to those of other psychoactive drugs in rats, providing further insights into its subjective effects in animals. nih.govnih.gov
Locomotor Activity Studies
Research into the effects of this compound on locomotor activity in animal models has revealed species-specific differences. In mice, this compound has been shown to reliably suppress locomotion. Studies in C57BL/6J mice demonstrated that this compound produced potent hypolocomotion with an ED50 ranging from 0.008 to 0.023 mg/kg. nih.gov This effect was found to be blocked by the 5-HT1A antagonist WAY100635. nih.gov Other mouse studies have also reported that this compound potently reduced motor activity and rearing at doses between 0.01 and 4 mg/kg. acs.org These findings suggest that in mice, this compound's effects on locomotion are significantly influenced by its potent 5-HT1A agonist activity. nih.govacs.org
In contrast to mice, some studies in rats have reported that this compound induces hyperlocomotion. acs.org For instance, one study found that this compound increased motor activity at doses of 200–500 μg/kg in Wistar rats. acs.org Other research in Sprague–Dawley rats also reported this compound-induced hyperlocomotion. acs.org These contrasting results highlight key species differences in the locomotor response to this compound. nih.govacs.org
Data from locomotor activity studies:
| Species | Observed Effect on Locomotion | Relevant Receptor Involvement | Key Findings | Source |
| Mice (C57BL/6J) | Suppression (Hypolocomotion) | 5-HT1A | Potent hypolocomotion (ED50 = 0.008–0.023 mg/kg), blocked by 5-HT1A antagonist. nih.gov Also reduced motor activity and rearing (0.01-4 mg/kg). acs.org | nih.govacs.org |
| Rats | Enhancement (Hyperlocomotion) | Not explicitly stated in snippets for this effect, but 5-HT1A mediated effects observed in other behaviors. | Increased motor activity (200-500 μg/kg in Wistar rats). acs.org Hyperlocomotion reported in Sprague–Dawley rats. acs.org | acs.org |
Prepulse Inhibition (PPI) and Sensorimotor Gating Research
Prepulse inhibition (PPI) is a measure of sensorimotor gating, which refers to the ability of the nervous system to filter sensory information. cpn.or.krnih.gov Deficits in PPI are observed in various neuropsychiatric disorders. cpn.or.krnih.gov Studies have investigated the effects of this compound on PPI in animal models.
Research in rats has compared the effects of this compound and lysergic acid diethylamide (LSD) on PPI. escholarship.orgscispace.com While LSD has been shown to disrupt PPI by activating 5-HT2A receptors, this compound did not disrupt PPI in male Sprague–Dawley rats. escholarship.org This finding provides additional support for the classification of this compound as a nonhallucinogenic 5-HT2A agonist, distinguishing its effects from those of hallucinogenic compounds like LSD. frontiersin.orgnih.gov
Head Twitch Response (HTR) and Other Psychedelic-like Effects in Animal Models
The head twitch response (HTR) is a rapid side-to-side head movement observed in rodents, widely used as a behavioral model of hallucinogen effects and 5-HT2A receptor activation. wikipedia.orgnih.gov Serotonergic psychedelics consistently induce the HTR in rodents. wikipedia.org
This compound's lack of psychedelic effects is attributed to a dual mechanism: partial agonism at 5-HT2A receptors and potent agonism at 5-HT1A receptors. nih.gov In vitro studies confirmed that while LSD is a full agonist at 5-HT2A, this compound displays partial efficacy and antagonizes the effects of LSD. nih.govacs.org
Data from HTR studies:
| Compound | Effect on HTR in Mice | ED50 (mg/kg) | Notes | Source |
| LSD | Induces HTR | 0.039 | Used as a reference hallucinogen. nih.govacs.org | nih.govacs.org |
| This compound | Suppresses HTR | 0.006 | Suppression blocked by 5-HT1A antagonist. nih.govacs.org Failed to induce HTR even at high doses. nih.gov | nih.govacs.orgnih.gov |
Investigational Animal Models of Movement Disorders (e.g., MPTP-induced Parkinsonism)
Animal models, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), are widely used to study Parkinson's disease (PD) and evaluate potential therapeutic agents. nih.govdovepress.com MPTP treatment in mice, for example, leads to a significant reduction in striatal dopamine levels and a loss of dopaminergic neurons in the substantia nigra, mimicking key features of PD. nih.govplos.org
Research has investigated the effects of this compound in these models. A study examining the co-treatment of tiliroside (B191647) and this compound in MPTP-induced Parkinsonism in rats showed significant improvements in PD symptoms based on various behavioral tests. nih.govresearchgate.net This combined treatment improved motor function and protected dopaminergic neurons. nih.govresearchgate.net Behavioral tests, such as pole climbing and rotarod tests, showed that the co-treatment significantly increased the holding time and latent time in pole climbing and increased the drop time in the rotarod test in MPTP-treated rats compared to the control group. nih.govresearchgate.net These results suggest that the combination of tiliroside and this compound can improve behavior in these models, with outcomes comparable to or exceeding those of levodopa (B1675098) in some aspects. nih.govresearchgate.net
Data from a study on co-treatment of Tiliroside and this compound in MPTP-induced Parkinsonism in rats:
| Treatment Group | Pole Climbing Holding Time (s) (Day 12) | Rotarod Drop Time (s) |
| MPTP Control | Data not explicitly available in snippet, but implied lower than co-treatment groups. nih.govresearchgate.net | 78.44 ± 3.25 nih.gov |
| Tiliroside + this compound | Improved compared to MPTP control. nih.govresearchgate.net | 212.70 ± 6.27 (p < 0.001 vs MPTP control) nih.gov |
| Levodopa (8 mg/kg) | Results comparable to co-treatment. nih.govresearchgate.net | Results comparable to co-treatment. nih.govresearchgate.net |
Note: Specific numerical data for Pole Climbing Holding Time for the MPTP control group was not available in the provided snippets, only that it was improved by co-treatment.
Research in Animal Models of Affective and Anxiety-Related Behaviors
The serotonin system is implicated in the regulation of mood and anxiety. jneurosci.org Animal models are used to study affective and anxiety-related behaviors. While the provided information primarily focuses on the effects of psychedelics on anxiety-like behavior mediated by 5-HT2A receptors nih.gov, direct research specifically investigating this compound's role in animal models of affective and anxiety-related behaviors was not extensively detailed in the search results. However, this compound's potent agonism at the 5-HT1A receptor nih.govacs.org is noteworthy, as 5-HT1A receptors are known to be involved in anxiety regulation.
Neurotrophic Factor Modulation and Neurogenesis Research in Preclinical Systems
Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, maturation, and remodeling, and play a significant role in neurogenesis and synaptic plasticity. mdpi.commdpi.com Fluctuations in BDNF levels are associated with various neurological and psychiatric disorders. mdpi.com Preclinical studies investigate the ability of compounds to modulate neurotrophic factors and influence neurogenesis.
While some psychedelics have been shown to influence neurogenesis escholarship.org, direct research specifically detailing this compound's effects on neurotrophic factor modulation or neurogenesis in preclinical systems was not prominently featured in the provided search results. However, the PI3K/Akt signaling pathway, which is critical for neuronal growth, proliferation, survival, and function, has been linked to preventing dopaminergic neuron loss in PD models and is activated by this compound via 5-HT2A receptors. nih.gov This suggests a potential indirect link between this compound and pathways involved in neuronal health and potentially neurogenesis.
Investigation of this compound's Role in Neuroinflammation and Apoptosis Pathways in Animal Models
Neuroinflammation and apoptosis (programmed cell death) are key processes involved in the pathogenesis of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Preclinical studies investigate the potential of compounds to mitigate these processes.
Research on the co-treatment of tiliroside and this compound in MPTP-induced Parkinsonism in rats has explored their effects on neuroinflammation and apoptosis. nih.govresearchgate.net This combined treatment significantly reduced levels of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and Interleukin-1 (IL-1). nih.govresearchgate.net Furthermore, the co-treatment increased the levels of anti-apoptotic protein Bcl-2 and decreased caspase 3 activity, which is involved in apoptosis. nih.govresearchgate.net This indicates that the combination of tiliroside and this compound helped prevent brain cell decay in this PD model. nih.govresearchgate.net The study also showed improvements in antioxidant markers, such as superoxide (B77818) dismutase (SOD), catalase, and reduced glutathione, suggesting a reduction in oxidative stress, which is linked to neuroinflammation and apoptosis. nih.govresearchgate.net this compound, via 5-HT2A receptors, activates the PI3K/Akt pathway, which is linked to preventing dopaminergic neuron loss caused by MPTP. nih.gov
Data from a study on co-treatment of Tiliroside and this compound in MPTP-induced Parkinsonism in rats (relative to MPTP control group):
| Marker | Observed Effect with Tiliroside + this compound Co-treatment | Significance (vs MPTP control) |
| TNF-α | Reduced | p < 0.001 nih.govresearchgate.net |
| IL-1β | Reduced | p < 0.001 nih.govresearchgate.net |
| Bcl-2 | Increased | Not explicitly stated p-value in snippet, but stated as increased. nih.govresearchgate.net |
| Caspase 3 activity | Decreased | Not explicitly stated p-value in snippet, but stated as decreased. nih.govresearchgate.net |
| SOD activity | Increased | p < 0.01 nih.govresearchgate.net |
| Catalase activity | Increased | p < 0.01 nih.govresearchgate.net |
| Reduced Glutathione (GSH) | Increased | p < 0.001 nih.govresearchgate.net |
| pAkt/Akt ratio | Increased | Counteracted MPTP-induced decrease. nih.gov |
Advanced Methodological Approaches and Analytical Techniques in Lisuride Research
Radioligand Binding Assays and Autoradiography
Radioligand binding assays are fundamental techniques used to characterize the interaction of a ligand, such as lisuride (B125695), with its target receptors. These assays involve incubating tissue homogenates or sections, or cultured cells, with a radioactively labeled ligand (radioligand) to measure binding affinity (equilibrium dissociation constant, KD) and receptor density (Bmax). perceptive.comumich.edu Competition binding assays determine the affinity and selectivity of an unlabeled ligand, like this compound, by assessing its ability to displace a known radioligand from the receptor.
This compound has been shown to possess high affinities for several receptors in radioligand binding studies. For instance, studies have reported high affinities for 5-HT1A receptor sites (Ki=0.5nM) and D2 receptor sites (Ki=2.0nM). nih.gov The binding pattern of tritiated ([³H]) this compound in rat brain, visualized through autoradiography, reveals high densities of displaceable sites in specific brain regions. For example, sites displaceable by the 5-HT1A agonist 8-OH-DPAT are found in the hippocampus, lateral septal nucleus, and amygdala, while those displaceable by the D2 antagonist sulpiride (B1682569) are observed in the striatum, nucleus accumbens, and olfactory tubercle. nih.gov Autoradiography allows for the anatomical localization of receptors and the visualization of radioligand binding within tissue sections, preserving tissue morphology. perceptive.comumich.edu
In Vitro Functional Assays (e.g., G Protein Activation, cAMP, Calcium Flux, Beta-Arrestin Recruitment)
Beyond simply measuring binding affinity, in vitro functional assays are crucial for understanding the downstream effects of this compound binding and its efficacy at different receptors. These assays assess the functional consequences of receptor activation or inhibition, providing insights into how this compound modulates cellular signaling pathways. uni-regensburg.de
Common functional assays include those measuring G protein activation, changes in second messenger levels like cyclic AMP (cAMP) and calcium flux, and the recruitment of beta-arrestin. chayon.co.krunc.edu G protein-coupled receptors (GPCRs), a major class of targets for this compound, signal through various pathways, including those involving Gi/o, Gs, and Gq proteins, which in turn modulate cAMP or calcium levels. chayon.co.krunc.edu Beta-arrestin recruitment is another significant signaling pathway, often leading to receptor desensitization and internalization, and can occur independently of G protein coupling. discoverx.comdiscoverx.com
This compound's activity has been investigated using these methods. For example, studies comparing this compound and lysergic acid diethylamide (LSD) have utilized miniGαq recruitment assays and beta-arrestin recruitment assays to assess their functional effects at the serotonin (B10506) 5-HT2A receptor. acs.org These assays can reveal subtle differences in ligand pharmacology and the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another. chayon.co.krdiscoverx.comdiscoverx.com Data from such assays can help characterize this compound as a partial agonist or antagonist depending on the receptor and the specific signaling pathway being measured. acs.org
In Vivo Microdialysis and Voltammetry for Neurochemical Monitoring
To understand the impact of this compound on neurochemistry in a living organism, in vivo microdialysis and voltammetry are employed. These techniques allow for the monitoring of changes in extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions over time. nih.govcaltech.edu
Microdialysis involves implanting a probe with a semi-permeable membrane into a brain region of interest. caltech.eduumich.edu Perfusion fluid is passed through the probe, and substances from the extracellular space diffuse across the membrane into the fluid, which is then collected and analyzed. caltech.eduumich.edu This technique is well-suited for monitoring low molecular weight analytes like neurotransmitters and can be coupled with analytical techniques such as liquid chromatography-mass spectrometry for sensitive detection. caltech.eduumich.edu
Voltammetry, particularly fast-scan cyclic voltammetry (FSCV), offers higher temporal resolution compared to microdialysis, allowing for near real-time detection of electroactive compounds like dopamine (B1211576). caltech.edu By applying a rapidly changing voltage to an electrode implanted in the brain, electroactive substances are oxidized or reduced, generating a current that can be measured. caltech.edu
While specific detailed findings on this compound using these techniques were not extensively retrieved in this search, these methods are standard for investigating the neurochemical effects of psychoactive compounds like this compound, which interacts with dopaminergic and serotonergic systems. wikipedia.orgnih.gov They are invaluable for correlating this compound administration with changes in neurotransmitter release and metabolism in targeted brain areas in vivo.
Electrophysiological Recordings (e.g., Patch-Clamp, Extracellular Unit Recording)
Electrophysiological techniques are used to measure the electrical activity of neurons and the function of ion channels, which can be modulated by receptor activation. Patch-clamp and extracellular unit recording are two primary approaches. bmseed.comnih.gov
Patch-clamp techniques allow for the recording of electrical currents across a small patch of neuronal membrane or the entire cell (whole-cell configuration). bmseed.commdpi.comresearchgate.net This provides detailed information about ion channel activity and changes in membrane potential in response to pharmacological agents like this compound. bmseed.commdpi.comresearchgate.net Different patch-clamp configurations (cell-attached, whole-cell, inside-out, outside-out) allow for the study of single channel activity or the integrated electrical behavior of the neuron. bmseed.commdpi.comresearchgate.net
This compound, as a modulator of dopamine and serotonin receptors, can influence neuronal firing. Electrophysiological recordings can help elucidate the specific effects of this compound on the electrical properties of neurons in brain regions expressing its target receptors.
Molecular Modeling and Docking Studies of Ligand-Receptor Complexes
Molecular modeling and docking studies are computational techniques used to predict how a ligand, such as this compound, interacts with its receptor at an atomic level. These methods provide structural insights into ligand binding and can help elucidate the key interactions that govern affinity and efficacy. mdpi.complos.orgresearchgate.netrsc.org
Molecular docking involves computationally placing a 3D structure of the ligand into the binding site of a 3D structure of the receptor. mdpi.complos.org Algorithms explore different conformations of the ligand and orientations within the binding site, scoring them based on predicted binding energy. mdpi.complos.org This can help identify the most likely binding pose and the specific amino acid residues in the receptor that interact with the ligand through forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.complos.orgresearchgate.netrsc.org
Homology modeling is often used to create 3D structures of receptors when experimental structures (e.g., from X-ray crystallography) are not available, based on the known structures of related proteins. plos.org Molecular dynamics simulations can further refine these models and provide information about the stability and conformational changes of the ligand-receptor complex over time. plos.orgmdpi.com
Molecular modeling and docking studies have been applied to investigate the binding of ligands to dopamine and serotonin receptors, which are targets of this compound. plos.orgresearchgate.netrsc.org These studies can help researchers understand the molecular basis for this compound's binding affinity and selectivity for different receptor subtypes and can inform the design of novel compounds with improved properties. plos.orgrsc.org
Gene Expression and Proteomic Profiling in Response to this compound in Preclinical Tissues
Investigating the effects of this compound at the molecular level also involves examining changes in gene and protein expression in preclinical tissues. These techniques provide a broader understanding of the cellular pathways and processes affected by this compound administration.
Gene expression profiling, often using techniques like RNA sequencing or microarrays, measures the levels of messenger RNA (mRNA) transcripts in a tissue sample. Changes in mRNA levels can indicate altered gene activity in response to a stimulus like this compound. wiley-vch.demedrxiv.org
Proteomic profiling, typically using mass spectrometry-based methods, quantifies the abundance of proteins in a tissue sample. medrxiv.orgbiorxiv.orgresearchgate.net Proteins are the functional molecules of the cell, and changes in protein levels provide direct evidence of altered cellular machinery. medrxiv.orgbiorxiv.orgresearchgate.net
By analyzing changes in gene and protein expression in preclinical models treated with this compound, researchers can identify molecular pathways that are activated or inhibited. While specific studies detailing this compound's impact on comprehensive gene and proteomic profiles in preclinical tissues were not prominently found in this search, these techniques are standard for understanding the downstream molecular consequences of drug action in relevant biological systems. For example, studies have identified this compound as a compound predicted to mediate similar gene expression signatures as the knockdown of BMI-1 in the context of lung adenocarcinoma research. biorxiv.org This highlights the application of gene expression analysis in identifying potential effects of this compound.
Advanced Imaging Techniques in Preclinical Neurobiology (e.g., PET, fMRI for Animal Studies)
Advanced imaging techniques like Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are valuable tools for studying the effects of this compound on brain function and neurochemistry in vivo in preclinical animal models. nih.govworldbrainmapping.orgresearchgate.net
PET involves injecting a small amount of a radioactive tracer that binds to specific molecules in the brain, such as receptors or transporters. worldbrainmapping.org By detecting the radiation emitted by the tracer, PET can quantify the distribution and availability of these targets and assess how this compound affects their occupancy or function. worldbrainmapping.org While the search results did not provide specific examples of this compound PET studies, PET is widely used in neuropharmacology to study drug-receptor interactions in vivo.
fMRI measures brain activity by detecting changes in blood flow. worldbrainmapping.org By assessing how this compound administration affects regional brain activity, fMRI can provide insights into the neural circuits modulated by the compound. worldbrainmapping.org Simultaneous PET/fMRI allows for the integrated study of molecular and functional changes in the brain. researchgate.net
These imaging techniques provide a non-invasive way to study the neurobiological effects of this compound in a living brain, complementing the information gained from in vitro and ex vivo methods. nih.govworldbrainmapping.org They are particularly useful for translational research, bridging findings from animal models to potential effects in humans. nih.govworldbrainmapping.orgzonmw.nl
Emerging Research Areas and Theoretical Constructs in Lisuride Science
Investigation of Novel Receptor Interactions and Polypharmacology Beyond Established Targets
Lisuride (B125695), an ergoline (B1233604) derivative, is recognized for its complex polypharmacology, interacting with a wide range of dopaminergic and serotonergic receptors. researchgate.netresearchgate.net While its actions on dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A/2C receptors are well-documented, emerging research continues to uncover a broader spectrum of receptor interactions. researchgate.netnih.gov This expanded pharmacological profile is crucial for understanding its therapeutic effects and for the development of new drugs. researchgate.net
This compound's interaction with multiple receptor subtypes contributes to its unique pharmacological profile. researchgate.netresearchgate.net For instance, its potent activity at 5-HT1A receptors is thought to modulate dopaminergic responses. researchgate.net Unlike its structural analog, lysergic acid diethylamide (LSD), this compound is considered non-psychedelic, a difference attributed to its distinct signaling properties at the 5-HT2A receptor. acs.orgfrontiersin.org Specifically, this compound acts as a partial agonist at the 5-HT2A receptor, with a preference for the β-arrestin pathway over Gq-protein coupling. nih.govacs.org This biased agonism is a key area of investigation, as it may explain the lack of hallucinogenic effects despite high receptor affinity. nih.govacs.org
Recent studies have highlighted the significance of this compound's interactions with other receptors, such as the 5-HT2B receptor, where it acts as an antagonist. mdpi.comresearchgate.net This is particularly relevant given the association of 5-HT2B agonism with cardiac valvulopathy. researchgate.net The antagonist action of this compound at this receptor may offer a safer profile compared to other ergoline derivatives. researchgate.net The polypharmacological nature of this compound, involving a nuanced interplay between different receptor systems, underscores the complexity of its mechanism of action and opens new avenues for therapeutic applications. researchgate.netnih.gov
Table 1: Documented Receptor Interactions of this compound
| Receptor Subtype | Reported Action | Reference |
|---|---|---|
| Dopamine D1 | Antagonist | researchgate.net |
| Dopamine D2 | Agonist | researchgate.netchemrxiv.org |
| Dopamine D3 | Agonist | researchgate.net |
| Dopamine D4 | Agonist | researchgate.net |
| Dopamine D5 | Agonist | researchgate.net |
| Serotonin 5-HT1A | Agonist | researchgate.netacs.org |
| Serotonin 5-HT1B | Agonist | researchgate.net |
| Serotonin 5-HT2A | Partial Agonist (β-arrestin biased) | nih.govacs.org |
| Serotonin 5-HT2C | Agonist | nih.gov |
| Serotonin 5-HT2B | Antagonist | mdpi.comresearchgate.net |
| Histamine (B1213489) H1 | Binds | researchgate.net |
Exploration of this compound's Potential in Unconventional Neurobiological Paradigms
Recent preclinical research has begun to explore the effects of this compound on neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. Studies have shown that both hallucinogenic and non-hallucinogenic 5-HT2A agonists, including this compound, can trigger intracellular signaling cascades in cortical pyramidal neurons. nih.govjneurosci.org This activation can modulate downstream proteins involved in neuroplasticity, such as β-arrestin and early growth response proteins (EGR1 and EGR2). nih.govjneurosci.org
Furthermore, some research suggests that the neuroplastic effects of certain compounds may occur independently of 5-HT2A receptor signaling, potentially through direct binding to Tropomyosin receptor kinase B (TrkB) receptors and acting as positive allosteric modulators of Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling. mdpi.com One study investigating TrkB-modulating compounds in glioblastoma cells included this compound as a non-hallucinogenic psychedelic that could induce a neuron-like phenotypic shift at high concentrations. helsinki.fi This highlights the potential for this compound to influence neuronal structure and function through various pathways. helsinki.fi The concept of "psychoplastogens," substances that promote structural neuroplasticity, has gained traction, and this compound's profile as a non-hallucinogenic compound with these properties makes it a subject of significant interest. psychiatryonline.org
The study of this compound in preclinical models offers a unique window into the neurobiology of consciousness and perception. As a non-hallucinogenic structural analog of LSD, this compound allows researchers to disentangle the receptor interactions responsible for psychedelic effects from other therapeutic actions. acs.orgfrontiersin.org Preclinical studies have demonstrated that while both LSD and this compound bind to a range of serotonin and dopamine receptors, their functional effects at the 5-HT2A receptor differ significantly. acs.orgelifesciences.org
LSD's profound effects on consciousness are largely attributed to its agonist activity at the 5-HT2A receptor. elifesciences.org In contrast, this compound's partial agonism at this receptor, with a bias towards β-arrestin signaling, is thought to be the reason for its lack of psychedelic properties. nih.govacs.org This has led to the "5-HT2A signaling efficacy hypothesis," which posits that the hallucinogenic potential of a compound is related to its efficacy in activating Gq-protein signaling downstream of the 5-HT2A receptor. researchgate.net By comparing the behavioral and neurochemical effects of this compound and LSD in animal models, researchers can probe the specific neural circuits and signaling pathways that underpin alterations in perception and consciousness. frontiersin.org These preclinical findings have significant theoretical implications, suggesting that the subjective experience of reality can be finely modulated by the specific signaling cascade initiated by a ligand at a single receptor.
Research into Neuroplasticity Mechanisms in Preclinical Models
Future Directions in this compound Derivative Development for Research Tools
The complex polypharmacology of this compound presents both challenges and opportunities for the development of more refined research tools. researchgate.net Future research is focused on designing and synthesizing this compound derivatives that exhibit greater selectivity for specific receptor subtypes or that are "biased" towards particular intracellular signaling pathways. acs.org The goal is to create molecules that can selectively activate or inhibit certain receptor functions, allowing for a more precise dissection of their physiological roles.
For example, developing a this compound derivative that is a highly selective 5-HT1A agonist could help to clarify the role of this receptor in modulating dopamine-related behaviors. researchgate.net Similarly, creating derivatives with varying degrees of bias at the 5-HT2A receptor could provide valuable tools for testing the 5-HT2A signaling efficacy hypothesis of psychedelic action. researchgate.netacs.org By systematically modifying the chemical structure of this compound, medicinal chemists aim to fine-tune its pharmacological properties. This could involve altering substituents on the ergoline scaffold to enhance affinity for a desired target or to promote a specific signaling outcome, such as G-protein coupling versus β-arrestin recruitment. mdpi.com These novel ligands would not only be powerful research tools but could also serve as prototypes for new therapeutic agents with improved efficacy and fewer side effects.
Another promising area of research is the development of this compound-based probes for imaging receptors in the living brain and for studying their function in real-time. This could involve modifying the this compound molecule to incorporate a fluorescent tag or a radiolabel for use in techniques like positron emission tomography (PET). rsc.org Such probes would allow researchers to visualize the distribution and density of specific receptor subtypes and to investigate how these are altered in various neurological and psychiatric conditions.
A recent study utilized a cell-permeable fluorescent probe to investigate the temporal dynamics of PI(4,5)P2, a key signaling molecule, in response to different 5-HT2A receptor agonists, including this compound. rsc.orgbiorxiv.org This research revealed that the non-hallucinogenic this compound induced a faster depletion of PI(4,5)P2 compared to the hallucinogenic agonist DOI, but the effect was more transient. rsc.orgbiorxiv.org This highlights the potential of such probes to uncover subtle, time-dependent differences in receptor signaling that may underlie the distinct behavioral effects of various ligands. The development of more sophisticated this compound-based probes will be instrumental in advancing our understanding of receptor pharmacology and its relationship to brain function and behavior.
Design and Synthesis of More Selective or Biased Ligands for Specific Receptor Targets
Unresolved Questions and Hypotheses in this compound Pharmacology and Neurobiology
Despite decades of research and clinical use, several fundamental questions regarding the pharmacology and neurobiology of this compound remain unanswered. These unresolved issues and the hypotheses generated to address them are active areas of scientific inquiry, promising to further elucidate the compound's unique properties and therapeutic potential.
A primary area of debate revolves around the precise mechanisms underlying this compound's non-hallucinogenic nature, despite its structural similarity to the classic psychedelic lysergic acid diethylamide (LSD) and its activity as a partial agonist at the serotonin 5-HT2A receptor. wikipedia.org Several hypotheses have been proposed to explain this key difference.
One prominent hypothesis is that of biased agonism . This theory suggests that a ligand can preferentially activate certain intracellular signaling pathways over others at the same receptor. nih.govfrontiersin.orgresearchgate.net In the case of this compound, it is thought to be a G protein-biased agonist at the 5-HT2A receptor, with weak or no recruitment of the β-arrestin pathway. wikipedia.orgnih.gov Conversely, LSD is considered to be β-arrestin biased. nih.gov The differential activation of these downstream signaling cascades may be responsible for the divergent psychological effects. However, this theory is not without controversy, as some research suggests that 5-HT2A–mGlu2 receptor dimers may not be essential for psychedelic effects, and other studies have failed to find a consistent signaling bias that distinguishes psychedelic from non-psychedelic 5-HT2A agonists. wikipedia.orgbiorxiv.org Recent findings even propose that low efficacy at the 5-HT2A receptor, rather than biased agonism, is the key determinant of this compound's non-psychedelic profile. biorxiv.org
Another hypothesis posits that this compound's potent agonism at the serotonin 5-HT1A receptor counteracts the potential hallucinogenic effects mediated by the 5-HT2A receptor. wikipedia.orgacs.org There is substantial evidence for this compound's strong 5-HT1A receptor activity, which is known to modulate dopaminergic and serotonergic systems. acs.orgresearchgate.net Studies in mice have shown that this compound's potent 5-HT1A agonist effects can mask its 5-HT2A-mediated actions. acs.org However, other research using 5-HT1A knockout mice did not find an unmasking of psychedelic-like effects, suggesting a more complex interaction. acs.org
The question of whether this compound is truly non-hallucinogenic at all doses is also a subject of debate. wikipedia.org Some clinical reports from the early 1980s noted visual and auditory hallucinations, delusions, and other psychological side effects at higher therapeutic doses, suggesting that the typical doses used are too low to engage the 5-HT2A receptor to the extent required for psychedelic effects. wikipedia.org The contribution of its dopamine D2 receptor agonism to these potential hallucinogenic effects at high doses is another unresolved aspect. wikipedia.org
Furthermore, the full extent of this compound's neuroprotective potential is an emerging area of research with many unanswered questions. While its use in Parkinson's disease is established, the precise mechanisms of its neuroprotective effects are still under investigation. nih.govnih.gov Studies are exploring its ability to mitigate neuroinflammation and apoptosis, with co-administration with other compounds like Tiliroside (B191647) showing promise in animal models by modulating pathways such as PI3K/Akt and reducing oxidative stress. nih.gov However, the translation of these preclinical findings to robust, clinically proven neuroprotection in humans remains a significant hurdle. nih.gov
Finally, the development of animal models that can accurately predict the full spectrum of this compound's effects in humans remains an ongoing challenge. ljmu.ac.uk For example, the head-twitch response (HTR) in rodents, a common model for predicting hallucinogenic potential, is not induced by this compound, yet the reasons for this are not entirely clear and may involve factors beyond simple 5-HT2A agonism. ljmu.ac.ukfrontiersin.org Species differences in the behavioral effects of this compound further complicate the translation of preclinical findings. acs.org
Table of Unresolved Questions and Hypotheses in this compound Research
| Unresolved Question | Key Hypotheses/Areas of Investigation | Supporting Evidence/Rationale | Citations |
| Why is this compound non-hallucinogenic compared to LSD? | Biased Agonism: this compound is a G protein-biased agonist at the 5-HT2A receptor, while LSD is β-arrestin biased. | Differential activation of intracellular signaling pathways. | wikipedia.orgnih.govfrontiersin.org |
| Low Efficacy: this compound has low efficacy at 5-HT2A receptor signaling pathways. | Recent studies suggest low efficacy, not signaling bias, is the primary factor. | biorxiv.org | |
| 5-HT1A Receptor Agonism: Potent 5-HT1A agonism counteracts 5-HT2A-mediated psychedelic effects. | This compound is a potent 5-HT1A agonist; this receptor's activation can modulate effects of other systems. | wikipedia.orgacs.orgresearchgate.net | |
| Is this compound truly non-hallucinogenic at all doses? | Dose-Dependency: Hallucinogenic effects may emerge at higher, non-therapeutic doses. | Early clinical reports describe hallucinatory side effects at high doses. | wikipedia.org |
| Dopaminergic Contribution: Dopamine D2 receptor agonism may contribute to psychological effects at high doses. | Both 5-HT2A and D2 agonism could be involved. | wikipedia.org | |
| What are the precise mechanisms of this compound's neuroprotective effects? | Anti-inflammatory and Anti-apoptotic Actions: Modulation of signaling pathways like PI3K/Akt. | Studies in animal models of Parkinson's disease show reduced neuroinflammation and cell death. | nih.gov |
| Antioxidant Properties: Mitigation of oxidative stress. | Co-treatment studies show improved antioxidant markers. | nih.gov | |
| How does this compound's complex polypharmacology contribute to its overall effects? | Receptor Deconvolution: Disentangling the individual contributions of its many receptor targets (dopamine, serotonin, adrenergic). | This compound is a "dirty drug" with a broad receptor binding profile, making it difficult to attribute specific effects to single receptors. | wikipedia.orgresearchgate.net |
| Why does this compound fail to induce a head-twitch response (HTR) in rodents? | Functional Selectivity: this compound may not activate the specific 5-HT2A signaling pathways that drive the HTR. | Despite being a 5-HT2A agonist, it does not reliably produce this behavioral proxy for hallucinogenic effects. | ljmu.ac.uk |
| Modulation by Other Receptors: 5-HT1A and other receptor interactions may suppress the HTR. | Potent 5-HT1A activity can interfere with the expression of 5-HT2A-mediated behaviors. | acs.orgljmu.ac.uk |
Q & A
Q. What are the established protocols for synthesizing and characterizing Lisuride in experimental settings?
this compound synthesis typically involves multi-step organic reactions, with purity and structural confirmation critical for pharmacological studies. Researchers should follow validated methods for synthesis, such as enantioselective synthesis routes, and employ characterization techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) . For reproducibility, experimental sections must detail reagent sources, reaction conditions, and purification steps, adhering to guidelines for reporting new compounds (e.g., providing elemental analysis data) .
Q. How can researchers ensure reproducibility of this compound’s pharmacological assays across different laboratories?
Standardization of assay conditions (e.g., cell lines, buffer compositions, and temperature controls) is essential. Cross-validate results using reference compounds and include positive/negative controls. Document deviations in protocols (e.g., ligand-binding assay variations) and share raw data via supplementary materials to enable direct comparison .
Q. What are the key considerations for designing in vitro studies to evaluate this compound’s receptor binding affinity?
Use radioligand binding assays with appropriate receptor subtypes (e.g., 5-HT2A, dopamine D2 receptors). Control for non-specific binding via saturation and competition assays. Include kinetic studies to assess association/dissociation rates and validate findings with orthogonal methods (e.g., functional cAMP assays) .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s structural data from X-ray crystallography versus cryo-EM studies?
Structural discrepancies (e.g., ligand positioning in 5-HT2A receptor complexes) require comparative analysis of resolution, crystallization conditions, and conformational dynamics. For example, lipid interactions in cryo-EM samples may alter binding pocket conformations versus crystal structures . Use molecular dynamics simulations to probe flexibility and validate models with mutagenesis data .
Q. What methodologies are recommended for resolving conflicting in vivo efficacy data of this compound in neurodegenerative models?
Conduct meta-analyses of preclinical studies to identify variables such as dosage regimens, animal strains, and behavioral endpoints. Employ blinded, randomized designs with power analyses to ensure statistical rigor. Cross-reference pharmacokinetic data (e.g., blood-brain barrier penetration) to contextualize efficacy differences .
Q. How can this compound’s off-target effects be systematically evaluated in high-throughput screening (HTS) platforms?
Utilize panels of GPCRs, kinases, and ion channels in HTS assays. Apply cheminformatics tools (e.g., similarity ensemble approach) to predict off-target interactions. Validate hits using dose-response curves and orthogonal assays (e.g., calcium flux measurements) .
Q. What strategies are effective for reconciling this compound’s dual agonist/antagonist profiles across different receptor subtypes?
Perform functional selectivity assays (e.g., biased signaling studies) to quantify pathway-specific efficacy (e.g., G protein vs. β-arrestin recruitment). Use structural biology to map ligand-receptor interaction motifs responsible for divergent signaling outcomes .
Methodological Frameworks
How to formulate a hypothesis-driven research question on this compound’s mechanism of action?
Apply the PICOT framework:
- P opulation: Target receptor/system (e.g., CNS dopaminergic pathways).
- I ntervention: this compound dosage/administration route.
- C omparison: Existing therapeutics (e.g., bromocriptine).
- O utcome: Measurable endpoints (e.g., receptor occupancy, behavioral outcomes).
- T imeframe: Acute vs. chronic effects .
What criteria define a rigorous research question for this compound’s therapeutic potential in migraine studies?
Align with FINER criteria:
- F easible: Access to validated migraine models (e.g., nitroglycerin-induced models).
- I nteresting: Address gaps in serotonin receptor modulation.
- N ovel: Compare this compound with newer gepants or CGRP inhibitors.
- E thical: Justify animal/human subject use per institutional guidelines.
- R elevant: Link to unmet clinical needs (e.g., refractory cases) .
Data Analysis & Reporting
Q. How should researchers present contradictory data on this compound’s metabolic stability in publications?
Clearly delineate experimental variables (e.g., liver microsome sources, incubation times). Use statistical tests (e.g., ANOVA) to quantify variability. Discuss limitations (e.g., species differences in cytochrome P450 enzymes) and propose follow-up studies (e.g., human hepatocyte assays) .
Q. What are best practices for visualizing this compound’s receptor-ligand interactions in structural biology papers?
Use PyMOL or ChimeraX to generate high-resolution figures highlighting key residues (e.g., W151³.²⁸ in 5-HT2A). Overlay multiple structures (e.g., cryo-EM vs. crystal) to illustrate conformational shifts. Annotate figures with interaction distances (≤3.5 Å for hydrogen bonds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
